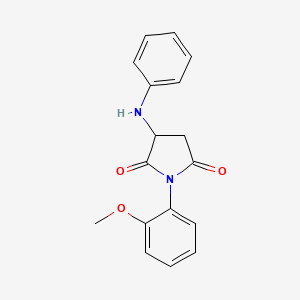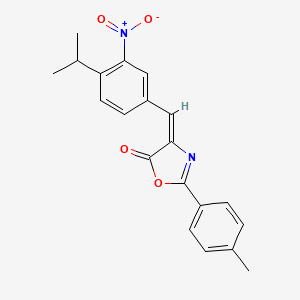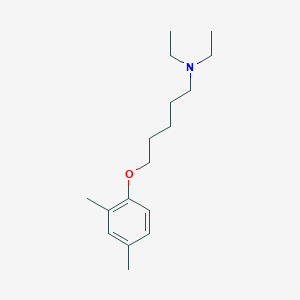![molecular formula C24H19NO2 B5110603 (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone, also known as MQPM, is a synthetic compound with potential applications in scientific research. It is a member of the phenylmethanone family of compounds and is structurally similar to other drugs such as ketamine and phencyclidine. MQPM has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study.
Mecanismo De Acción
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone acts as an antagonist at the NMDA receptor, which is a subtype of glutamate receptor. This receptor plays a key role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, this compound can modulate neural activity and alter the balance of excitatory and inhibitory neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in animal models. These include analgesia, sedation, and dissociation. It has also been shown to have neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to administer in vivo due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for research on (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it can produce rapid and sustained antidepressant effects in animal models, and clinical trials in humans are currently underway. Another area of interest is its neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.
Métodos De Síntesis
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can be synthesized using a multi-step process involving the reaction of 2-methyl-8-quinolinecarboxaldehyde with various reagents. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide to form the desired product. This synthesis method has been successfully used by researchers to produce this compound in high yields.
Aplicaciones Científicas De Investigación
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit NMDA receptor antagonism, which is a mechanism of action shared by other drugs such as ketamine. This makes this compound a promising compound for the study of neuroplasticity and the treatment of conditions such as depression and anxiety.
Propiedades
IUPAC Name |
[4-[(2-methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-17-10-13-19-8-5-9-22(23(19)25-17)27-16-18-11-14-21(15-12-18)24(26)20-6-3-2-4-7-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPJLZIOWQTIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)

![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
